ethyl (2-ethoxyphenoxy)acetate
Description
Ethyl (2-ethoxyphenoxy)acetate is an ester derivative featuring a phenoxy group substituted with an ethoxy moiety at the ortho position, linked to an ethyl acetate chain. Such esters are frequently utilized as intermediates in pharmaceuticals; for example, lists structurally related compounds as intermediates in API synthesis (e.g., Tamsulosin.HCl) .
Properties
IUPAC Name |
ethyl 2-(2-ethoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-14-10-7-5-6-8-11(10)16-9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRDRVWICWHCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-ethoxyphenoxy)acetate can be synthesized through the esterification of 2-ethoxyphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the formation of the ester linkage between the phenol and the ethyl acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Esterification and Substitution
Ethyl (2-ethoxyphenoxy)acetate can undergo hydrolysis under acidic or basic conditions, breaking into its components (2-ethoxyphenol and acetic acid). The ester group’s stability depends on reaction conditions .
Mitsunobu Reaction
While not directly applied to this compound, analogous esters participate in Mitsunobu reactions for forming carbon-oxygen bonds. This involves triphenylphosphine (Ph₃P) and diethyl azodicarboxylate (DEAD) to transfer the ester group to alcohols or amines .
Alkylation
The compound’s phenoxide group may participate in alkylation reactions, similar to methods used in synthesizing related esters .
Chromatographic Methods
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Column chromatography : SiO₂ with PE:EA=10:1 is effective for isolating the product from reaction mixtures .
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Recrystallization : Used for refining intermediates in related syntheses (e.g., 2-(2-ethoxyphenoxy)ethyl bromide) .
Purification Parameters
| Method | Solvent System | Yield/Purity | Source |
|---|---|---|---|
| Column chromatography | PE:EA=10:1 | 88% | |
| Recrystallization | Not specified | Crude product refinement |
Stability and Reactivity
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Hydrolysis : Susceptible to acidic or basic hydrolysis, yielding 2-ethoxyphenol and acetic acid .
-
Thermal stability : No specific data available, but esters generally tolerate moderate heating during reactions .
Research and Development Challenges
Scientific Research Applications
Ethyl (2-ethoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2-ethoxyphenoxy)acetate involves its interaction with specific molecular targets, leading to various biochemical effects. The ester linkage can be hydrolyzed in biological systems, releasing 2-ethoxyphenol, which may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
This section compares ethyl (2-ethoxyphenoxy)acetate with structurally related phenoxy acetate esters, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Electronic Effects
Ethyl 2-(4-aminophenoxy)acetate ()
- Structure: Para-aminophenoxy group.
- Synthesis: Alkylation of p-nitrophenol followed by nitro-group reduction using Fe/NH4Cl .
- Properties: Melting Point: 56–58°C (higher due to polar amino group). NMR Data: δH 6.62–6.47 (aromatic protons), δC 169.3 (ester carbonyl) .
- Applications : Precursor for dual GK activators.
Ethyl 2-(2-acetylphenoxy)acetate ()
- Structure: Ortho-acetylphenoxy group.
- Molecular Formula : C₁₂H₁₄O₄; MW: 222.24 g/mol.
Ethyl 2-(4-chlorophenoxy)acetoacetate ()
- Structure: Para-chlorophenoxy with acetoacetate chain.
- Molecular Formula : C₁₂H₁₃ClO₄; MW: 280.68 g/mol.
- Key Differences : Chlorine’s electronegativity enhances stability but may reduce solubility in polar solvents.
Ethyl [5-bromo-4-(2,2-dicyanovinyl)-2-ethoxyphenoxy]acetate ()
- Structure: Bromo, dicyanovinyl, and ethoxy substituents.
- Molecular Formula : C₁₆H₁₅BrN₂O₄; MW: 403.21 g/mol.
- Key Differences : Bulky substituents increase steric hindrance, likely reducing crystallization tendency.
Physicochemical Properties and Reactivity
Notes:
- Ethoxy vs.
- Safety: Ethyl 2-(2-methoxy-4-methylphenoxy)acetate’s safety data sheet highlights precautions for inhalation and skin contact, suggesting similar esters may require handling care .
Q & A
Q. What are the established synthetic routes for ethyl (2-ethoxyphenoxy)acetate?
this compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting 2-ethoxyphenol with ethyl chloroacetate in the presence of a base (e.g., anhydrous K₂CO₃) under reflux in acetone. The reaction is monitored by TLC (hexane:ethyl acetate, 3:1), followed by extraction with ether and purification . Similar protocols are used for structurally related esters, where etherification and esterification steps are optimized for regioselectivity .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Key methods include:
- FTIR : To identify ester C=O (~1740 cm⁻¹) and ether C-O (~1250 cm⁻¹) stretching vibrations .
- GC-MS : For molecular ion detection (m/z) and fragmentation patterns to confirm purity and molecular weight .
- NMR (¹H and ¹³C) : To assign protons (e.g., ethoxy CH₃ at δ 1.2–1.4 ppm) and carbons (e.g., ester carbonyl at δ 170–175 ppm) .
Q. What solubility properties guide the purification of this compound?
The compound is sparingly soluble in water but miscible with polar aprotic solvents (e.g., ethyl acetate, acetone). Liquid-liquid extraction with ethyl acetate (post-reaction) effectively isolates the product, while silica gel chromatography (using gradients of hexane/ethyl acetate) resolves impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?
Yield optimization involves:
- Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems .
- Temperature control : Maintaining reflux (~60–80°C) to accelerate kinetics without decomposing heat-sensitive intermediates .
- Stoichiometry : Employing excess ethyl chloroacetate (1.2–1.5 eq) to drive the reaction to completion .
Q. What strategies mitigate competing side reactions during synthesis?
Competing hydrolysis or ether cleavage can be minimized by:
- Anhydrous conditions : Using molecular sieves or dry solvents to suppress water-mediated degradation .
- Protecting groups : Temporarily blocking reactive phenolic -OH groups during multi-step syntheses .
- Kinetic monitoring : Real-time TLC or in-situ IR to terminate reactions before side products dominate .
Q. How do substituents on the phenoxy ring influence reactivity in downstream applications?
Electron-donating groups (e.g., -OCH₃ at the para position) enhance nucleophilicity of the phenoxy oxygen, facilitating further alkylation or acylation. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity but improve stability in acidic conditions. Computational studies (e.g., DFT) predict substituent effects on transition states in SN2 mechanisms .
Methodological Considerations for Data Contradictions
Resolving discrepancies in reported melting points or spectral data
- Standardization : Cross-validate results against certified reference materials (e.g., NIST data for ethyl acetate derivatives) .
- Crystallinity effects : Recrystallize the compound from a single solvent (e.g., ethanol) to ensure consistent polymorphic forms .
Addressing variability in extraction efficiency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
